molecular formula C7H10N4O B13084400 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13084400
M. Wt: 166.18 g/mol
InChI Key: HDNYTXMDDAEIFT-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is known for its unique structural features, which include a fused pyrazolo-pyrimidine ring system. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of a carboxamide group, which enhances its binding affinity to molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H10N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h4,9H,1-3H2,(H2,8,12)

InChI Key

HDNYTXMDDAEIFT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NN2C1)C(=O)N

Origin of Product

United States

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